

In Silico Toxicity Prediction of Retroisosenine: A Technical Guide

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Compound of Interest

Compound Name: *Retroisosenine*

Cat. No.: *B1680554*

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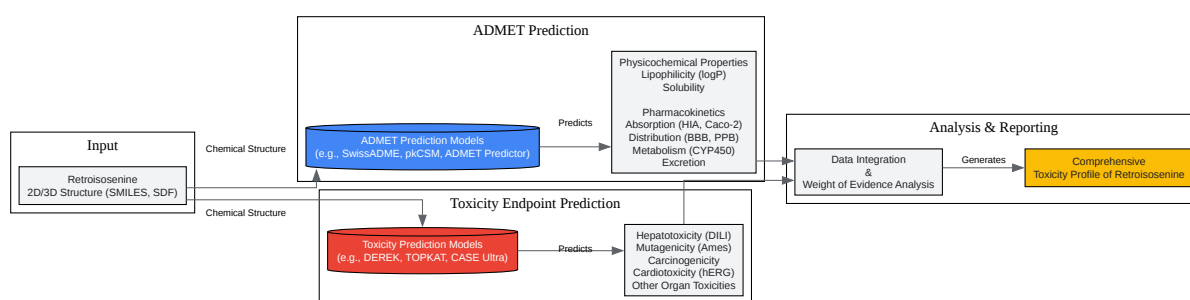
Introduction

Retroisosenine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in many plant species. PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity, posing a significant risk to human and animal health.[1] The toxic effects of PAs are primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with DNA and proteins, leading to cellular damage and long-term toxicity. Given the inherent risks associated with PAs, early and robust toxicity assessment is crucial in drug development and chemical safety evaluation.

In silico toxicology, the use of computational models to predict the toxic effects of chemicals, offers a rapid and cost-effective approach to screen compounds for potential toxicity, reducing the reliance on animal testing.[2][3] This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico toxicity prediction of **Retroisosenine**, leveraging established computational tools and models applied to the broader class of pyrrolizidine alkaloids.

In Silico Toxicity Prediction Workflow for Retroisosenine

The in silico assessment of **Retroisosenine**'s toxicity follows a structured workflow that integrates various computational models to predict a range of toxicological endpoints. This workflow is designed to provide a comprehensive toxicity profile, from physicochemical properties to specific organ-level toxicities.



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Figure 1: A generalized workflow for the in silico toxicity prediction of a chemical compound like **Retroisosenine**.

Data Presentation: Predicted Toxicological Profile of Retroisosenine

The following tables summarize the hypothetical in silico predicted toxicological data for **Retroisosenine**. These values are derived from the known toxicological profiles of hepatotoxic pyrrolizidine alkaloids and serve as an illustrative example of the data that would be generated in a comprehensive computational assessment.

Table 1: Predicted Physicochemical and ADME Properties of **Retroisosenine**

Parameter	Predicted Value	In Silico Tool/Model
Molecular Weight	351.4 g/mol	-
logP (Octanol/Water)	1.85	SwissADME, pkCSM
Aqueous Solubility (logS)	-3.2	SwissADME, ADMET Predictor
Human Intestinal Absorption	High (>90%)	pkCSM
Caco-2 Permeability	Moderate	PreADMET
Blood-Brain Barrier (BBB) Permeant	Yes	pkCSM
P-glycoprotein Substrate	Yes	SwissADME
CYP2D6 Inhibitor	No	pkCSM
CYP3A4 Inhibitor	Yes	pkCSM

Table 2: Predicted Toxicological Endpoints for **Retroisosenine**

Toxicological Endpoint	Prediction	Confidence	In Silico Tool/Model
Hepatotoxicity (DILI)	High Risk	High	DILI-prediction models, TOPKAT
Mutagenicity (Ames Test)	Positive	Moderate	Derek Nexus, CASE Ultra
Carcinogenicity (Rodent)	Positive	Moderate	CASE Ultra, OncoLogic™
hERG Inhibition (Cardiotoxicity)	Low Risk	High	pkCSM, PreADMET
Skin Sensitization	Non-sensitizer	High	Derek Nexus
LD50 (rat, oral)	350 mg/kg	Moderate	TOPKAT

Experimental Protocols: In Silico Methodologies

This section details the methodologies for the key in silico experiments and models used to predict the toxicity of **Retroisosenine**.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of **Retroisosenine** to understand its pharmacokinetic and pharmacodynamic behavior.

Methodology:

- Input: The 2D structure of **Retroisosenine** is provided as a SMILES (Simplified Molecular Input Line Entry System) string or in SDF (Structure-Data File) format to the prediction software.
- Software: A suite of ADMET prediction tools such as pkCSM, SwissADME, and ADMET Predictor® are utilized.^{[4][5][6]} These tools employ a variety of models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based models.
- Parameters Predicted:
 - Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
 - Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).
 - Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential (e.g., CYP3A4, CYP2D6).
 - Excretion: Total clearance.
 - Toxicity: Basic toxicity predictions such as AMES toxicity and hERG inhibition are often included in these packages.
- Output: The software provides numerical predictions for each parameter, often with a qualitative assessment (e.g., "High," "Low," "Yes," "No").

Hepatotoxicity Prediction

Objective: To predict the potential of **Retroisosenine** to cause Drug-Induced Liver Injury (DILI).

Methodology:

- Input: The chemical structure of **Retroisosenine**.
- Models:
 - Knowledge-Based Systems: Tools like Derek Nexus contain structural alerts for hepatotoxicity based on known structure-toxicity relationships.^[1] The presence of the pyrrolizidine alkaloid scaffold would trigger an alert.
 - Statistical-Based Models: Machine learning models trained on large datasets of compounds with known DILI potential are used.^{[7][8]} These models, such as those implemented in TOPKAT or custom-built deep learning models, predict the probability of a compound being hepatotoxic.^{[4][5]}
- Output: A qualitative prediction (e.g., "High Risk," "Low Risk") and, in some cases, a probability score. The models may also identify the specific structural features contributing to the predicted toxicity.

Mutagenicity Prediction

Objective: To predict the potential of **Retroisosenine** to induce genetic mutations, typically assessed by the bacterial reverse mutation assay (Ames test).

Methodology:

- Input: The chemical structure of **Retroisosenine**.
- Models: In accordance with ICH M7 guidelines, a combination of two complementary methodologies is used:^{[6][9][10]}
 - Expert Rule-Based Systems: Software such as Derek Nexus identifies structural fragments (toxicophores) known to be associated with mutagenicity.

- Statistical-Based Systems: Programs like CASE Ultra or Sarah Nexus use statistical models to correlate structural features with mutagenicity data from large databases.[9][11]
- Output: A prediction of "Positive" or "Negative" for mutagenicity. The output often includes the identified structural alerts and supporting evidence from the model's training data.

Carcinogenicity Prediction

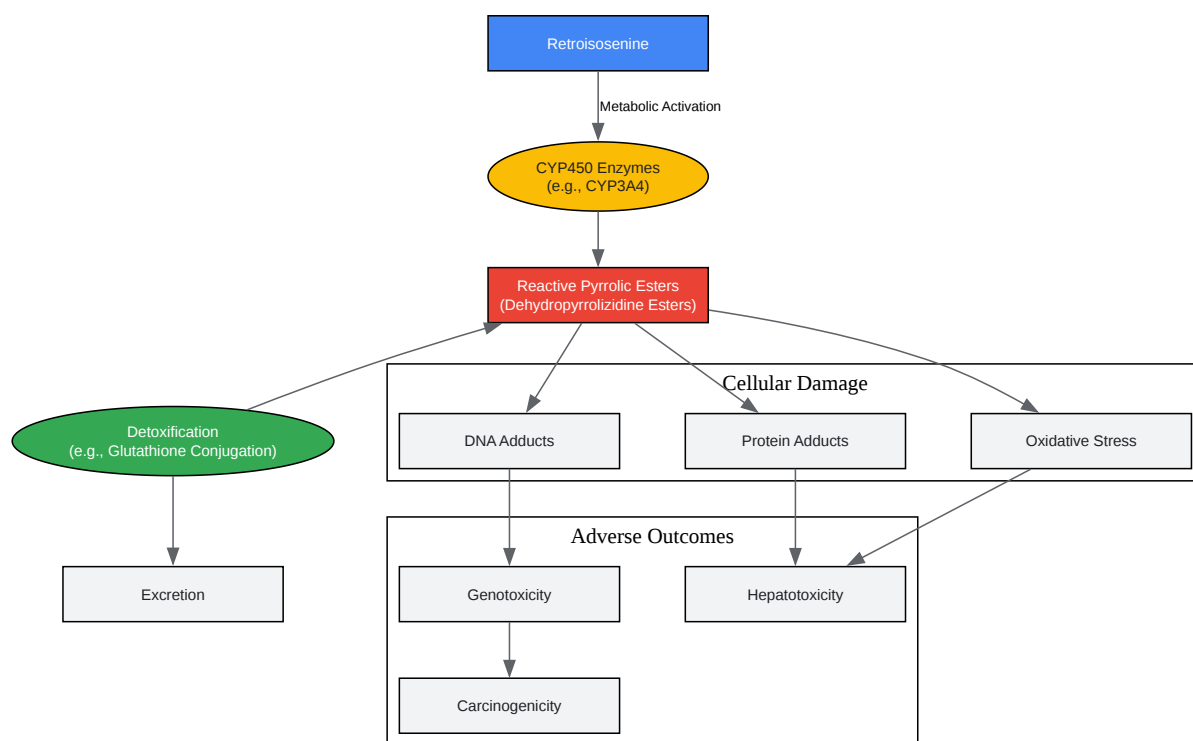
Objective: To predict the carcinogenic potential of **Retroisosenine** in rodents.

Methodology:

- Input: The chemical structure of **Retroisosenine**.
- Models: A variety of models are employed to predict carcinogenicity, which is a complex endpoint:
 - Structural Alert-Based Systems: Similar to mutagenicity prediction, these systems identify structural features associated with carcinogenicity.
 - Statistical QSAR Models: Tools like CASE Ultra and the OncoLogic™ system use statistical models trained on the results of long-term rodent carcinogenicity bioassays.[12][13]
 - Mechanism-Based Models: These models may consider the potential for genotoxicity and receptor-mediated events that can lead to cancer.
- Output: A prediction of "Carcinogenic" or "Non-carcinogenic," often specific to species (rat, mouse) and sex. The confidence in the prediction is also typically provided.

Visualization of Toxicity Pathway

The primary mechanism of pyrrolizidine alkaloid-induced toxicity involves metabolic activation to reactive metabolites that cause cellular damage. The following diagram illustrates this general pathway.



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